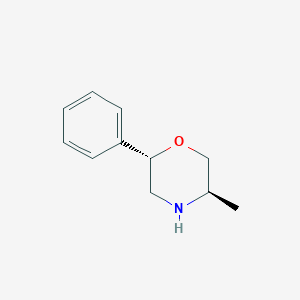
(2S,5r)-5-methyl-2-phenylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of morpholine derivatives, including "(2S,5r)-5-methyl-2-phenylmorpholine," involves complex reactions utilizing various starting materials and catalysts. For instance, Sambyal et al. (2011) described the synthesis of a closely related compound using benzaldehyde, aniline, and ethylacetoacetate, catalyzed by an l (−) proline–Fe(III) complex, indicating a potential pathway for synthesizing morpholine derivatives through catalyzed reactions [Sambyal et al., 2011]. Pandey et al. (2012) also highlighted a synthetic route for dimethyl [(2R,3R,5S)‐5‐phenylmorpholine-2,3‐diyldiacetate, showcasing the versatility of morpholine synthesis via photoinduced one-electron reductive β-activation for stereoselective CC bond formation [Pandey et al., 2012].
Molecular Structure Analysis
The molecular structure of morpholine derivatives has been extensively studied, often utilizing X-ray diffraction. Sambyal et al. ’s work on a related compound provides insights into crystallographic analysis, revealing intricate details such as hydrogen bonding patterns and molecular conformation that could be analogous to "(2S,5r)-5-methyl-2-phenylmorpholine" [Sambyal et al., 2011].
Chemical Reactions and Properties
Morpholine derivatives participate in various chemical reactions, underlining their reactivity and functional versatility. Pandey et al. (2012) demonstrated the transformation of dimethyl [(2R,3R,5S)‐5‐phenylmorpholine-2,3‐diyldiacetate into valuable heterocyclic building blocks, indicating the potential of "(2S,5r)-5-methyl-2-phenylmorpholine" for generating pharmacologically relevant structures [Pandey et al., 2012].
Physical Properties Analysis
The physical properties of morpholine derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. While specific data on "(2S,5r)-5-methyl-2-phenylmorpholine" was not found, research on related compounds provides a basis for understanding these aspects. For example, the crystallography work by Sambyal et al. (2011) indirectly contributes to understanding the physical properties by detailing molecular packing and structure [Sambyal et al., 2011].
Applications De Recherche Scientifique
Diastereocontrolled Aziridine Formation
(2S,5r)-5-methyl-2-phenylmorpholine derivatives have been utilized in the field of organic synthesis, specifically in diastereocontrolled aziridine formation. Research by Chen, Gan, and Harwood demonstrated that N-Propynoyl and N-Propenoyl derivatives of (5R)-5-phenylmorpholin-2-one underwent cycloaddition with aromatic azides, leading to the formation of corresponding triazoles and diastereoisomerically pure aziridines. This showcases the compound's utility in complex organic synthesis processes (Chen, Gan, & Harwood, 2008).
Synthesis and Antidepressant Activity
The compound has also been studied for its potential antidepressant activity. Xiao Xin synthesized 2-Aryl-3-methyl-5-phenylmorpholine compounds and tested their antidepressant activities on mice, showing that certain intermediates significantly reduced the immobility time in the forced swimming test, indicating antidepressant-like effects (Xiao Xin, 2007).
Propriétés
IUPAC Name |
(2S,5R)-5-methyl-2-phenylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-9-8-13-11(7-12-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHGEOIBMBXJGV-MWLCHTKSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(CN1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CO[C@H](CN1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,5r)-5-methyl-2-phenylmorpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![morpholin-4-yl-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]methanone](/img/structure/B2491227.png)
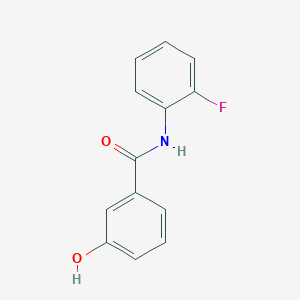
![N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2491230.png)

![Ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d][1,2,3]triazine-6-carboxylate](/img/structure/B2491233.png)
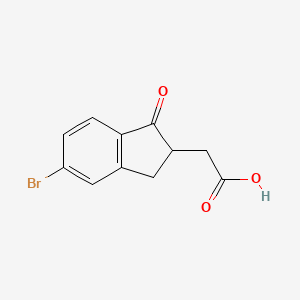
![N-(3,4-dimethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2491236.png)
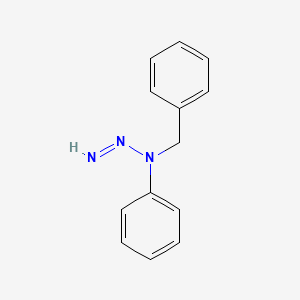

![2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2491242.png)
![1-[Bis(4-methylphenyl)methyl]benzotriazole](/img/structure/B2491243.png)
![2-Chloro-N-[2-[4-(trifluoromethyl)phenyl]cyclopentyl]acetamide](/img/structure/B2491245.png)
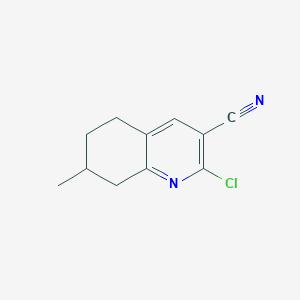
![ethyl 6-[3-(acetyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2491250.png)